Heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI) is a chemical compound that belongs to the family of amino acids. It is also known as leucine, which is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. Leucine is found in many protein-rich foods, such as meat, dairy products, and legumes.

Mécanisme D'action

Leucine is metabolized in the liver and converted into acetyl-CoA, which is then used as a substrate for the synthesis of fatty acids and cholesterol. Leucine is also involved in the regulation of glucose metabolism and insulin secretion. In addition, leucine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.

Biochemical and Physiological Effects:

Leucine has several biochemical and physiological effects, including the stimulation of protein synthesis, the regulation of glucose metabolism and insulin secretion, and the activation of the AMPK pathway. Leucine has also been shown to improve muscle protein synthesis and reduce muscle protein breakdown, which can lead to increased muscle mass and strength.

Avantages Et Limitations Des Expériences En Laboratoire

Leucine is widely used in the field of nutrition and exercise physiology to study the effects of amino acids on muscle growth and protein synthesis. One advantage of using leucine in lab experiments is that it is a naturally occurring amino acid and is relatively inexpensive. However, one limitation is that the effects of leucine may be influenced by other amino acids and nutrients in the diet, which can make it difficult to isolate its specific effects.

Orientations Futures

There are several future directions for research on heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI). One area of research is the development of new methods for the synthesis of leucine and other amino acids. Another area of research is the investigation of the effects of leucine on other physiological processes, such as immune function and cardiovascular health. Finally, there is a need for further research on the optimal dosage and timing of leucine supplementation for the promotion of muscle growth and protein synthesis.

Conclusion:

In conclusion, heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI) is a key amino acid that plays an important role in protein synthesis, muscle growth, and glucose metabolism. It has been extensively studied for its effects on muscle protein synthesis and has been shown to activate the mTOR pathway and the AMPK pathway. Leucine is widely used in lab experiments to study the effects of amino acids on muscle growth and protein synthesis. There are several future directions for research on heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI), including the development of new synthesis methods and the investigation of its effects on other physiological processes.

Méthodes De Synthèse

Heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI) can be synthesized by the reaction of 2-methylbutanal with ammonia under acidic conditions. The resulting product is then treated with sodium hydroxide to obtain the final product. The purity of the compound can be improved by recrystallization.

Applications De Recherche Scientifique

Heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI) has been extensively studied for its role in protein synthesis and muscle growth. It has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of protein synthesis. This pathway is activated by leucine through the stimulation of the Rag GTPases, which in turn activate mTORC1. This activation leads to the phosphorylation of several downstream targets, including the initiation factor eIF4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K1), which are involved in the regulation of protein synthesis.

Propriétés

Numéro CAS |

114923-78-3 |

|---|---|

Nom du produit |

Heptanoic acid, 2-amino-2-methyl-, (2S)-(9CI) |

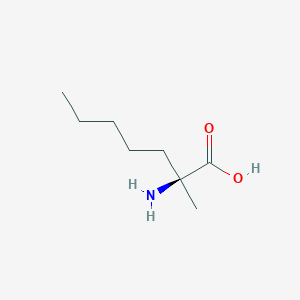

Formule moléculaire |

C8H17NO2 |

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

(2S)-2-amino-2-methylheptanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-6-8(2,9)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m0/s1 |

Clé InChI |

HENXVCQQPFPENU-QMMMGPOBSA-N |

SMILES isomérique |

CCCCC[C@@](C)(C(=O)O)N |

SMILES |

CCCCCC(C)(C(=O)O)N |

SMILES canonique |

CCCCCC(C)(C(=O)O)N |

Synonymes |

Heptanoic acid, 2-amino-2-methyl-, (2S)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)